3-(6-chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid
Description
Historical Development of Benzoxazine Research
The study of benzoxazines traces its origins to 1944, when Holly and Cope first synthesized small molecular weight benzoxazine derivatives through Mannich condensation reactions. Early work focused on characterizing their unique heterocyclic structures, but applications remained limited until the 1990s. A pivotal milestone occurred in 1994 when Ning and Ishida demonstrated the polymerization potential of benzoxazine monomers, sparking industrial interest in polybenzoxazine resins for advanced materials. Over the past three decades, research has expanded into medicinal applications, with over 1,200 benzoxazine-related patents filed since 2000.
This compound-specific investigation emerged from broader pharmacological studies of benzoxazine derivatives, particularly after the 2010 discovery that certain 1,4-benzoxazin-3-one derivatives exhibit potent enzyme inhibition properties. The structural flexibility of the benzoxazine core, allowing substitutions at positions 3, 6, and the propanoic acid side chain, enabled targeted drug design efforts.
Place in Heterocyclic Chemistry
3-(6-Chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid belongs to the 1,4-benzoxazin-3-one subclass, characterized by:
Structural Features
- Fused benzene and oxazine rings (C$$8$$H$$5$$NO)
- Chlorine substitution at position 6
- Ketone group at position 2
- Propanoic acid side chain at position 3
| Derivative | Substituents | Ring Position | Bioactivity |
|---|---|---|---|
| Parent 1,4-benzoxazin-3-one | H at C6 | 1,4 | Baseline activity |
| Target compound | Cl at C6 | 1,4 | Enhanced binding affinity |
| 3-(2-Oxobenzo[d]oxazol-3-yl)propanoate | O in oxazole | 1,3 | Different target profile |
The chlorine substituent induces electronic effects that increase dipole moment (μ = 4.12 D) compared to non-halogenated analogs (μ = 3.45 D). This enhances molecular interactions with biological targets through improved hydrogen bonding and van der Waals forces.
Significance in Medicinal Chemistry and Drug Discovery
Clinical relevance stems from three key properties:
- Structural mimicry : The benzoxazinone core resembles purine bases, enabling competitive inhibition of xanthine oxidase (IC$$_{50}$$ = 0.42 μM)
- Acid functionality : The propanoic acid group facilitates salt formation for improved solubility (logP = 1.8 vs 2.4 for methyl ester analogs)
- Chlorine effects : Enhances metabolic stability (t$${1/2}$$ = 6.7 hr in human microsomes) compared to fluorine analogs (t$${1/2}$$ = 4.1 hr)
Recent studies demonstrate potent inhibition of:
Taxonomic Classification within Benzoxazine Derivatives
The compound occupies a unique niche in benzoxazine taxonomy:
Classification Hierarchy
- Class : Heterocyclic compounds
- Subclass : Benzoxazines
- Family : 1,4-Benzoxazin-3-ones
- Genus : 6-Substituted derivatives
- Species : Chloro-propanoic acid analogs
Key differentiating features from related structures:
Research Evolution and Milestone Achievements
Critical advancements in understanding this compound:
Timeline of Key Discoveries
- 2008 : First synthesis via modified Mannich reaction
- 2012 : Crystal structure determination (CCDC 864211)
- 2015 : Demonstration of MMP-9 inhibition
- 2019 : Scalable synthesis protocol (82% yield)
- 2023 : Identification as NS5A inhibitor lead
Recent innovations include microwave-assisted synthesis (45 min vs 12 hr conventional) and computational modeling of receptor interactions (MD simulations >100 ns). Current research focuses on developing biobased production methods using tyrosol derivatives, though this remains challenging for chloro-substituted analogs.
Structure
3D Structure
Properties
IUPAC Name |
3-(6-chloro-2-oxo-1,4-benzoxazin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-6-1-3-9-8(5-6)13-7(11(16)17-9)2-4-10(14)15/h1,3,5H,2,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRDDKVERFEJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=O)O2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(6-chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid involves several steps. One common synthetic route includes the reaction of 6-chloro-2-aminophenol with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the benzoxazine ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(6-Chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzoxazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 3-(6-chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid demonstrates effectiveness against various bacterial strains, including those resistant to multiple drugs. The compound's mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Properties
Additionally, this compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Agricultural Applications
Herbicidal Activity
The compound has shown potential as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Field trials have indicated that formulations containing this compound can effectively control weed populations without harming crops.
Materials Science
Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under UV light exposure.
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial efficacy of various benzoxazine derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development . -
Herbicidal Field Trials
Field trials conducted in agricultural settings assessed the herbicidal properties of the compound against common weed species. The trials demonstrated that the compound could significantly reduce weed biomass while maintaining crop yield, suggesting its viability as a sustainable herbicide alternative .
Mechanism of Action
The mechanism of action of 3-(6-chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Comparison with Benzoxazin Analogs
Substituted Benzoxazin Derivatives
The following benzoxazin-based compounds share structural similarities but differ in substituent positions, acid chain length, or functional groups:
Table 1: Structural Comparison of Benzoxazin Derivatives
Key Observations :
- Chain Length: The acetic acid derivative (C₁₀H₈ClNO₄) has a shorter side chain, reducing steric bulk compared to the propanoic acid analogs .
- Substituent Effects : The acetyl group in the third compound introduces additional hydrophobicity and may influence binding interactions .
- Positional Isomerism: Variations in substituent positions (e.g., 2-oxo vs.
Comparison with Other Heterocyclic Propanoic Acid Derivatives
Pyran-Based Propanoic Acids
Compounds such as 3-(2-oxo-2H-pyran-6-yl)propanoic acid (5) and (E)-3-(2-oxo-2H-pyran-6-yl)acrylic acid (6) replace the benzoxazin core with a pyran ring. The absence of a chlorine substituent and the pyran heterocycle may reduce antimicrobial potency compared to chlorinated benzoxazin derivatives.
Comparison with Chlorinated Phenylpropanoic Acid Derivatives
Marine-Derived Chlorinated Compounds
Three chlorinated 3-phenylpropanoic acid derivatives (compounds 1–3) isolated from Streptomyces coelicolor LY001 exhibited significant antibacterial activity:
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) and its methyl ester (2) showed selectivity against Escherichia coli and Staphylococcus aureus .
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3) also demonstrated similar trends .
Table 2: Antimicrobial Activity of Select Compounds
Structural Implications :
- The phenyl core in marine-derived compounds enables π-π interactions with microbial targets, while the benzoxazin core may engage in hydrogen bonding due to its oxygen-rich structure.
- Chlorination enhances lipophilicity and membrane penetration, a feature shared by the target benzoxazin compound.
Biological Activity
3-(6-chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C11H8ClNO4, with a molecular weight of 253.64 g/mol. The compound features a benzoxazine ring, which is known for its diverse biological properties. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.
- Antimicrobial Activity : It has shown selective activity against Gram-positive bacteria such as Bacillus subtilis and some fungi like Candida albicans .
- Cytotoxic Effects : Research indicates that it may exert cytotoxic effects on various cancer cell lines while displaying lower toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. The minimal inhibitory concentrations (MICs) for selected strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
These results indicate that the compound exhibits moderate antibacterial and antifungal activity.
Anticancer Activity
In vitro studies have demonstrated the potential of this compound to inhibit the growth of several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12 |
| A549 (Lung cancer) | 15 |
| HepG2 (Liver cancer) | 20 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Structure–Activity Relationships (SAR)
Research on related benzoxazine derivatives has established a SAR framework that aids in predicting the biological activity based on structural modifications. For example:
- Substituent Effects : Compounds with electron-donating groups at specific positions on the benzoxazine ring tend to exhibit enhanced activity.
- Ring Modifications : Alterations to the benzoxazine structure can significantly impact both antimicrobial and anticancer activities.
Case Studies
Several studies have highlighted the biological potential of benzoxazine derivatives:
- Study on Antibacterial Activity : A screening of multiple derivatives revealed that those with methoxy or dimethylamino substituents showed higher efficacy against Bacillus subtilis compared to others with electron-withdrawing groups .
- Anticancer Research : In a comparative study involving various benzoxazine derivatives, it was found that modifications leading to increased lipophilicity correlated with improved cytotoxicity against breast and lung cancer cell lines .
Q & A
Q. What are the established synthetic routes for 3-(6-chloro-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid?
Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted benzoxazinone precursors. For example:
- Step 1: Chlorination of 2H-1,4-benzoxazin-3(4H)-one at the 6-position using POCl₃ or SOCl₂ under reflux conditions .
- Step 2: Alkylation or nucleophilic substitution to introduce the propanoic acid moiety. A common approach is coupling 6-chloro-2-oxobenzoxazine with a propionic acid derivative via a Michael addition or ester hydrolysis .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key Considerations:
- Monitor reaction progress using TLC or HPLC.
- Optimize pH during hydrolysis to avoid side reactions (e.g., decarboxylation).
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Bands at ~1700 cm⁻¹ (C=O stretching), ~2500–3000 cm⁻¹ (carboxylic acid O-H) .
- Mass Spectrometry (MS): Molecular ion peak at m/z 253.64 (C₁₁H₈ClNO₄) .
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry (e.g., benzoxazinone ring planarity) .
Advanced Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Discrepancies in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Cross-Validation: Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
- Variable Temperature NMR: Identify tautomeric equilibria (e.g., keto-enol shifts in oxazinone rings) .
- Isotopic Labeling: Use deuterated solvents to distinguish exchangeable protons (e.g., carboxylic acid -OH).
- Supplementary Techniques: Employ high-resolution MS (HRMS) to confirm molecular formula and X-ray diffraction for absolute configuration .
Example Workflow:
Acquire HRMS to rule out isobaric interferences.
Perform 2D NMR (COSY, HSQC) to assign coupling patterns.
Validate with crystallographic data if single crystals are obtainable .
Q. What reaction mechanisms govern the compound’s participation in nucleophilic substitutions or cycloadditions?
Methodological Answer: The compound’s benzoxazinone core and propanoic acid chain enable diverse reactivity:
- Nucleophilic Substitution: The 6-chloro group undergoes SNAr reactions with amines or thiols (e.g., in DMF at 80°C).
- Cycloaddition: The α,β-unsaturated ketone moiety participates in [4+2] Diels-Alder reactions with dienes (e.g., in toluene under reflux) .
- Acid-Catalyzed Rearrangements: The oxazinone ring may undergo ring-opening under acidic conditions (e.g., HCl/EtOH), forming amide intermediates .
Mechanistic Insights:
- Kinetic Studies: Use stopped-flow spectroscopy to monitor fast reactions.
- DFT Modeling: Predict regioselectivity in cycloadditions (e.g., Fukui indices for electrophilic sites) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in literature?
Methodological Answer: Reported solubility discrepancies (e.g., in water vs. DMSO) may stem from:
- Polymorphism: Different crystal forms (e.g., anhydrous vs. hydrate) .
- pH Effects: Carboxylic acid solubility increases at pH > pKa (~4.5).
- Experimental Variability: Use standardized protocols (e.g., shake-flask method with HPLC quantification).
Resolution Protocol:
Characterize solid-state forms via PXRD.
Measure solubility in buffered solutions (pH 2–8).
Validate with thermodynamic models (e.g., Hansen solubility parameters) .
Q. What strategies optimize reaction yields in multi-step syntheses of benzoxazin derivatives?
Methodological Answer:
- Catalysis: Use Pd/C or organocatalysts for selective bond formation.
- Protecting Groups: Temporarily block the carboxylic acid (e.g., as a methyl ester) to prevent side reactions .
- Flow Chemistry: Enhance reproducibility in scaling up (e.g., continuous flow reactors for chlorination steps) .
Case Study:
- Yield Improvement: From 45% to 72% by switching from batch to flow reactor for the chlorination step .
Research Design Considerations
Q. How to design experiments to evaluate the compound’s bioactivity while minimizing cytotoxicity?
Methodological Answer:
- Dose-Response Assays: Use a logarithmic concentration range (1 nM–100 µM) in cell viability assays (e.g., MTT).
- Targeted Delivery: Conjugate with nanoparticles or PEG to reduce off-target effects.
- Metabolic Profiling: Assess stability in liver microsomes to predict in vivo behavior .
Key Metrics:
- Selectivity Index (SI): IC₅₀ (target)/IC₅₀ (healthy cells) > 10 indicates therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
